cyclohexanone O-(4-nitrobenzoyl)oxime
CAS No.:
Cat. No.: VC10781318
Molecular Formula: C13H14N2O4
Molecular Weight: 262.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H14N2O4 |
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Molecular Weight | 262.26 g/mol |
IUPAC Name | (cyclohexylideneamino) 4-nitrobenzoate |
Standard InChI | InChI=1S/C13H14N2O4/c16-13(19-14-11-4-2-1-3-5-11)10-6-8-12(9-7-10)15(17)18/h6-9H,1-5H2 |
Standard InChI Key | GUMIWXNLHNLOLQ-UHFFFAOYSA-N |
SMILES | C1CCC(=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC1 |
Canonical SMILES | C1CCC(=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC1 |
Introduction
Structural and Molecular Characteristics
Cyclohexanone O-(4-nitrobenzoyl)oxime is theorized to consist of a cyclohexanone moiety (C₆H₁₀O) linked to an oxime group (-NOH) that is further acylated with a 4-nitrobenzoyl substituent. This combination introduces distinct electronic and steric effects:
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The cyclohexanone ring provides a rigid, non-planar structure that influences stereochemical outcomes in reactions .
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The oxime group (-NOH) serves as a versatile functional unit capable of participating in condensation, reduction, and cyclization reactions .
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The 4-nitrobenzoyl group introduces strong electron-withdrawing effects, enhancing electrophilicity at the aromatic ring and facilitating nucleophilic aromatic substitutions .
Comparative molecular analysis with simpler oximes, such as cyclohexanone oxime (C₆H₁₁NO), reveals that the addition of the nitrobenzoyl group significantly increases molecular weight and polar surface area, which may impact solubility and crystallization behavior .
Synthesis Pathways and Methodological Considerations
While no explicit synthesis protocols for cyclohexanone O-(4-nitrobenzoyl)oxime are documented in the reviewed sources, plausible routes can be extrapolated from established oxime chemistry:
Acylation of Cyclohexanone Oxime
Cyclohexanone oxime (CAS 100-64-1) serves as a logical precursor. Treatment with 4-nitrobenzoyl chloride in the presence of a base like pyridine could yield the target compound via nucleophilic acyl substitution . This method parallels the synthesis of other acylated oximes, where reaction efficiency depends on temperature control and stoichiometric ratios .
Partial Reduction of Nitroalkanes
Hydrogenation of nitrocyclohexane derivatives using catalysts such as palladium on carbon has been demonstrated for producing saturated oximes . Adapting this approach to a nitrobenzoyl-substituted precursor might offer an alternative route, though steric hindrance from the aromatic group could necessitate modified reaction conditions.
Critical Research Gaps and Future Directions
The absence of direct experimental data on cyclohexanone O-(4-nitrobenzoyl)oxime highlights several priorities for future investigation:
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Synthesis Optimization: Systematic evaluation of acylation conditions to maximize yield and purity.
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Spectroscopic Characterization: Comprehensive NMR, IR, and X-ray crystallography studies to resolve structural ambiguities.
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Application-Specific Testing: Screening for catalytic, polymeric, or pharmaceutical utility through targeted in vitro and in vivo assays.
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Toxicological Profiling: Acute and chronic toxicity studies to establish safety thresholds and metabolic pathways.
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